molecular formula C7H6ClNO3 B1295768 5-Chloro-N,2-dihydroxybenzamide CAS No. 37551-43-2

5-Chloro-N,2-dihydroxybenzamide

Cat. No.: B1295768
CAS No.: 37551-43-2
M. Wt: 187.58 g/mol
InChI Key: VGDCRPRQQPVICX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Chloro-N,2-dihydroxybenzamide exhibits fluorescence properties and has been shown to bind to alkali metals and lanthanide metals, with the strongest binding affinity for potassium ions. This compound is capable of forming hydrogen bonds with water molecules and emits light when it interacts with other molecules. The emission wavelength is dependent on the type of molecule it interacts with and ranges from 500 nm to 700 nm . The pyridine ring in this compound may be responsible for its fluorescence properties due to its ability to absorb radiation in the visible spectrum .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with specific enzymes and proteins, affecting their activity and function. These interactions can lead to changes in cellular behavior, such as altered gene expression and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It has been shown to bind to potassium ions and form hydrogen bonds with water molecules . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The fluorescence properties of this compound also play a role in its molecular mechanism, as it emits light when interacting with other molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of cells, leading to changes in energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell .

Chemical Reactions Analysis

5-Chloro-N,2-dihydroxybenzamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

5-Chloro-N,2-dihydroxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual hydroxyl groups, which enhance its binding affinity and fluorescence properties .

Properties

IUPAC Name

5-chloro-N,2-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-4-1-2-6(10)5(3-4)7(11)9-12/h1-3,10,12H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDCRPRQQPVICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068036
Record name Benzamide, 5-chloro-N,2-dihydroxy-
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37551-43-2
Record name 5-Chloro-N,2-dihydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37551-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 5-chloro-N,2-dihydroxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 5-chloro-N,2-dihydroxy-
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Record name Benzamide, 5-chloro-N,2-dihydroxy-
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Record name 5-chloro-N,2-dihydroxybenzamide
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